![molecular formula C6H11NS B573338 1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) CAS No. 178389-37-2](/img/new.no-structure.jpg)
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, known for their unique structural properties and diverse chemical reactivity. The presence of a thiol group adds to its reactivity, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.1]heptane-3-thiol typically involves the use of cyclopentenes and palladium-catalyzed reactions. One method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of palladium-catalyzed reactions suggests that scalable processes involving similar catalytic systems could be employed. The efficiency and broad substrate scope of these reactions make them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Azabicyclo[2.2.1]heptane-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Azabicyclo[2.2.1]heptane-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex bicyclic compounds and is used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: The compound is used in the synthesis of materials with specific chemical properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[2.2.1]heptane-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, affecting their function. The bicyclic structure provides rigidity and specificity in binding interactions, making it a valuable tool in studying molecular pathways and enzyme mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Similar in structure but lacks the thiol group, affecting its reactivity and applications.
Bicyclo[2.2.1]heptane: A non-nitrogen analog, which has different chemical properties and reactivity.
1-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Contains a carboxylic acid group instead of a thiol, leading to different chemical behavior and applications.
Uniqueness
1-Azabicyclo[2.2.1]heptane-3-thiol is unique due to the presence of both a nitrogen atom and a thiol group within its bicyclic structure. This combination provides a distinct set of chemical properties, making it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
178389-37-2 |
|---|---|
Fórmula molecular |
C6H11NS |
Peso molecular |
129.221 |
Nombre IUPAC |
(3S,4R)-1-azabicyclo[2.2.1]heptane-3-thiol |
InChI |
InChI=1S/C6H11NS/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
PNMUOUDGTDNHFP-PHDIDXHHSA-N |
SMILES |
C1CN2CC1C(C2)S |
Sinónimos |
1-Azabicyclo[2.2.1]heptane-3-thiol,(1R,3R,4S)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


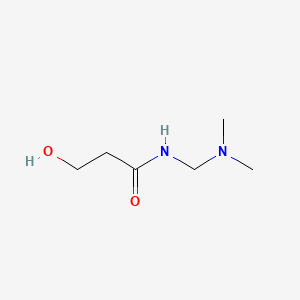
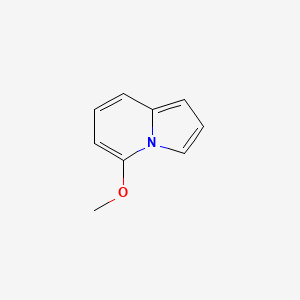
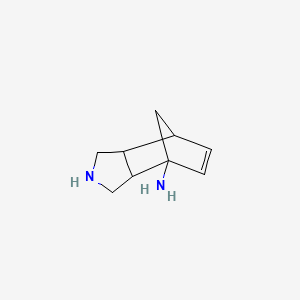
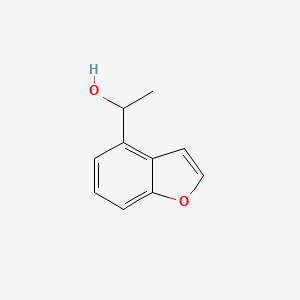
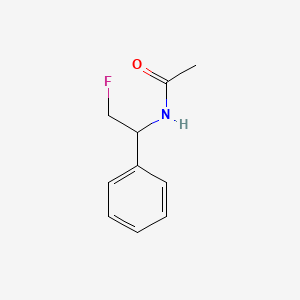

![(6R,7S)-3,7-diamino-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573268.png)
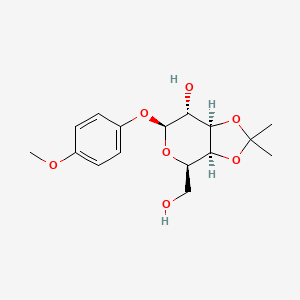

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-ol](/img/structure/B573275.png)
